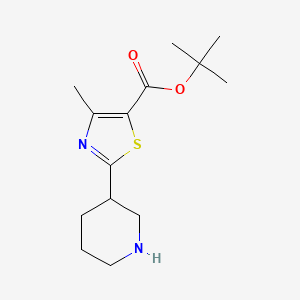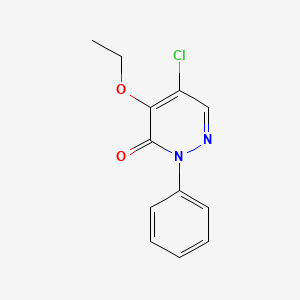![molecular formula C18H15N3O7S2 B2404031 3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide CAS No. 292053-08-8](/img/structure/B2404031.png)
3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a nitrophenyl group, a thiazole ring, and methoxy groups .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, benzamides can generally be synthesized from the corresponding benzoic acids and amines . The nitrophenyl group could be introduced through a nitration reaction, and the thiazole ring could be formed through a cyclization reaction .作用机制
PKCθ is a member of the protein kinase C family, which plays a critical role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. PKCθ is predominantly expressed in T-cells and is involved in the activation of the nuclear factor of activated T-cells (NFAT) transcription factor. NFAT regulates the expression of genes involved in T-cell activation and differentiation. 3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide inhibits the activity of PKCθ, which in turn leads to the suppression of NFAT activation and the downregulation of T-cell activation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have potent immunosuppressive effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the activation and proliferation of T-cells and reduces the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). In vivo studies have shown that this compound can reduce the severity of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, in animal models.
实验室实验的优点和局限性
3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide is a valuable tool for studying the role of PKCθ in T-cell activation and differentiation. However, there are some limitations to its use in lab experiments. This compound is a highly potent inhibitor of PKCθ, which can lead to off-target effects and toxicity. Careful dose-response studies are necessary to determine the optimal concentration of this compound for specific experimental conditions. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain assays.
未来方向
There are several future directions for the study of 3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide. One area of interest is the development of more potent and selective PKCθ inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the role of PKCθ in other immune cells, such as B-cells and dendritic cells. Additionally, the use of this compound in combination with other immunosuppressive agents may have synergistic effects and improve the efficacy of current therapies for autoimmune diseases. Finally, the development of this compound analogs with improved solubility and bioavailability may expand its use in a wider range of experimental settings.
Conclusion:
This compound is a potent and selective inhibitor of PKCθ that has significant potential for the treatment of autoimmune diseases. Its unique mechanism of action and immunosuppressive effects make it a valuable tool for studying the role of PKCθ in T-cell activation and differentiation. However, the limitations of its use in lab experiments must be carefully considered, and future research should focus on the development of more potent and selective PKCθ inhibitors with improved pharmacokinetic properties.
合成方法
3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-[(4-nitrophenyl)sulfonyl]-1,3-thiazole-2-amine to give the desired product, this compound.
科学研究应用
3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. PKCθ plays a critical role in the activation and differentiation of T-cells, which are involved in the pathogenesis of these diseases. By inhibiting PKCθ, this compound can suppress the immune response and reduce inflammation.
属性
IUPAC Name |
3,4-dimethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O7S2/c1-27-14-8-3-11(9-15(14)28-2)17(22)20-18-19-10-16(29-18)30(25,26)13-6-4-12(5-7-13)21(23)24/h3-10H,1-2H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIMENSIINVWHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2403959.png)
![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2403960.png)
![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine](/img/structure/B2403961.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2403965.png)
![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2403966.png)

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403969.png)

